
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex aromatic structure with various functional groups, including a bromo group, a formyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Bromination: Introduction of the bromo group to the aromatic ring.
Formylation: Addition of the formyl group using reagents like formyl chloride or formic acid.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Acetamide Formation: Coupling of the phenoxy derivative with 4-methylphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide.
Reduction: Formation of 2-(2-hydro-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide
- 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide
- 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
Propriétés
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFOWKONDUSNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
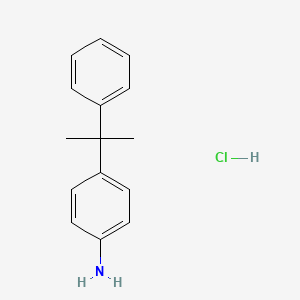
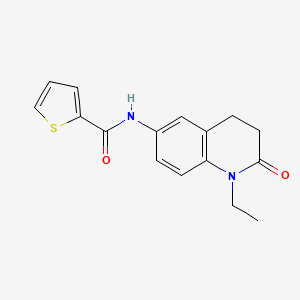
![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)
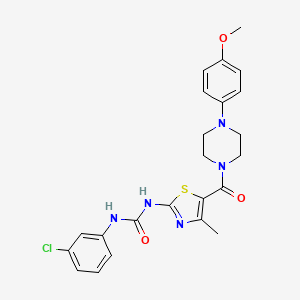
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)
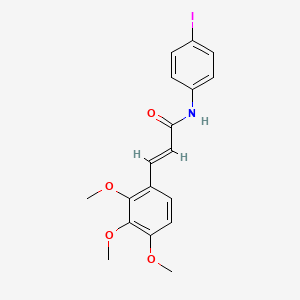
![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2403538.png)
![[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B2403539.png)
![N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2403540.png)
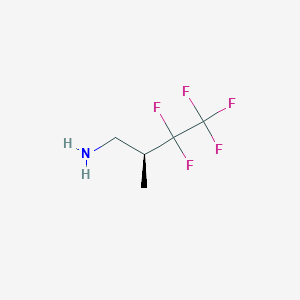

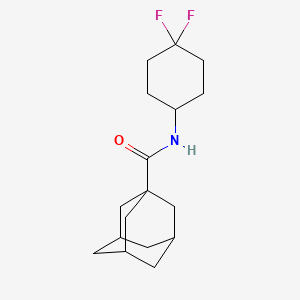
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
